
5-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
5-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is a benzamide derivative featuring a bromine atom at position 5, a fluorine atom at position 2, and a methoxy-methylamide group (-N(OCH3)CH3) attached to the benzamide core. Its structure allows for diverse interactions in biological systems, influenced by halogen substituents and the polar methoxy-methylamide moiety .
Biological Activity
5-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and pharmacological implications based on diverse research findings.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth.
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Receptor Binding Affinity : Preliminary studies suggest significant interactions with serotonin receptors, particularly 5-HT2A.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Fluoro-N-methoxy-N-methylbenzamide | Lacks bromine | May show different biological activity |
4-Bromo-N-methoxy-N-methylbenzamide | Bromine at different position | Different reactivity profile |
5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | Chlorine instead of bromine | Potentially different pharmacodynamics |
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide | Bromine and fluorine at different positions | Varying biological interactions |
The unique combination of bromine and fluorine atoms in this compound enhances its reactivity compared to these similar compounds, potentially leading to distinct biological effects.
Preliminary studies indicate that the compound may interact with specific enzymes and receptors, influencing various biological pathways. These interactions are crucial for understanding its pharmacological profile:
- Serotonin Receptor Interaction : Studies suggest that this compound may act as an agonist at serotonin receptors, particularly 5-HT2A, which are implicated in numerous neuropsychiatric disorders .
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have demonstrated that related benzamide derivatives exhibit cytotoxic effects against human cancer cell lines. For example, compounds similar to this compound showed IC50 values in the low micromolar range against various tumor cells .
- Antimicrobial Efficacy : Research has indicated that certain derivatives possess significant antibacterial activity. For instance, an evaluation of several benzamide derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria .
- Receptor Binding Studies : A study on receptor binding affinities revealed that halogenated benzamides, including this compound, demonstrate enhanced selectivity for serotonin receptors compared to their non-halogenated counterparts. This suggests potential therapeutic applications in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide?
The synthesis typically involves coupling a halogenated benzoic acid derivative with N-methoxy-N-methylamine. A validated method uses 2-bromo-3-fluorobenzoic acid and N-methoxy-N-methylamine in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent. Reactions are conducted in polar aprotic solvents like methanol, isopropyl alcohol, or acetonitrile at room temperature for 12–24 hours. Yields range from 70% to 85%, depending on solvent choice and purification steps . Alternative routes may employ thionyl chloride (SOCl₂) for acid activation prior to amide bond formation, though this requires careful control of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine/fluorine positions) and amide proton environments. For example, the methoxy group (-OCH₃) typically resonates at δ 3.3–3.5 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]+ at m/z 262.08 for C₉H₉BrFNO₂) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (C-F/C-Br vibrations) confirm functional groups .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a versatile intermediate for:
- Drug discovery : Structural analogs (e.g., 2-fluoro-N-methoxy-N-methylbenzamide derivatives) are explored as kinase inhibitors or protease modulators due to their electron-withdrawing substituents, which enhance binding to hydrophobic enzyme pockets .
- Fluorescent probes : The bromine/fluorine atoms enable radiolabeling (e.g., ¹⁸F for PET imaging) or functionalization with fluorophores .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis?
- Solvent selection : Acetonitrile outperforms methanol in coupling reactions, achieving ~85% yield due to better DMT-MM solubility .
- Catalyst loading : A 1.2:1 molar ratio of DMT-MM to carboxylic acid minimizes side products. Excess reagent may lead to triazine byproducts.
- Temperature control : Maintaining reactions below 30°C prevents decomposition of the N-methoxy-N-methylamine group .
Q. What computational methods aid in predicting reactivity for further derivatization?
- Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to identify reactive sites (e.g., bromine at position 5 is more susceptible to nucleophilic substitution than fluorine at position 2) .
- Retrosynthetic analysis : Tools like Pistachio or Reaxys databases propose feasible pathways for introducing substituents (e.g., azide or methoxy groups) via SNAr reactions .
- Molecular docking : Predicts binding affinities of derivatives to targets like EGFR or PARP, guiding prioritization of synthetic efforts .
Q. How do structural modifications impact biological activity?
- Halogen substitution : Replacing bromine with chlorine (e.g., 5-chloro analogs) reduces steric bulk, improving solubility but decreasing target affinity in kinase assays .
- Methoxy group removal : Eliminating the N-methoxy group (e.g., converting to N-methylamide) enhances metabolic stability but may reduce cell permeability .
- Fluorine position : 3-Fluoro isomers show 2–3× lower IC₅₀ values in cancer cell lines compared to 2-fluoro derivatives, likely due to altered hydrogen-bonding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The table below compares key structural features of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with analogs from the evidence:
Key Observations :
- Halogen Positioning : Bromine at position 5 (target compound) versus position 4 () or 3 () alters steric and electronic properties. For example, bromine at position 5 may enhance π-π stacking in biological targets compared to position 3 .
Preparation Methods
General Preparation Strategy
The synthesis of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide generally follows a two-step approach:
- Formation of the corresponding benzoyl chloride from 5-bromo-2-fluorobenzoic acid
- Coupling with N-methoxy-N-methylamine to yield the target benzamide
This approach is based on established methods for preparing N-methoxy-N-methylamides (Weinreb amides), which are widely used in organic synthesis for their versatility.
Detailed Synthetic Procedure
Step 1: Synthesis of 5-bromo-2-fluorobenzoyl chloride
- 5-bromo-2-fluorobenzoic acid
- Oxalyl chloride (or thionyl chloride as an alternative)
- Catalytic amount of N,N-dimethylformamide (DMF)
- Dichloromethane (solvent)
- Dissolve 5-bromo-2-fluorobenzoic acid in dichloromethane.
- Add oxalyl chloride (typically 2 equivalents) and a catalytic amount of DMF.
- Stir the reaction at room temperature for 1–2 hours.
- Remove excess oxalyl chloride and solvent under reduced pressure to obtain 5-bromo-2-fluorobenzoyl chloride (used directly in the next step).
Step 2: Formation of this compound
- 5-bromo-2-fluorobenzoyl chloride (from Step 1)
- N-methoxy-N-methylamine (commercially available or prepared in situ)
- Dichloromethane (solvent)
- Base (triethylamine or pyridine, to neutralize HCl byproduct)
- Low temperature (0–5°C) to control reaction rate and suppress side reactions
- Dissolve the benzoyl chloride in dichloromethane and cool to 0°C.
- Add N-methoxy-N-methylamine (1.2–1.5 equivalents) and base (2 equivalents).
- Stir at 0°C for 30–60 minutes, then allow to warm to room temperature and stir for an additional 1–2 hours.
- Quench the reaction with water, extract the organic layer, wash, dry, and concentrate.
- Purify the crude product by recrystallization or column chromatography.
Summary Table: Typical Reaction Conditions
Step | Reagents | Solvent | Temperature | Time | Yield (typical) |
---|---|---|---|---|---|
1 | 5-bromo-2-fluorobenzoic acid, oxalyl chloride, DMF | Dichloromethane | 20°C | 1–2 hours | ~95% (intermediate) |
2 | Benzoyl chloride, N-methoxy-N-methylamine, base | Dichloromethane | 0–20°C | 1–2 hours | 85–92% |
Mechanistic Considerations
- Acyl Chloride Formation: Oxalyl chloride reacts with the carboxylic acid, activated by DMF, to generate the acyl chloride with release of CO and CO₂.
- Amide Coupling: The acyl chloride reacts with the secondary amine (N-methoxy-N-methylamine) to form the Weinreb amide, with the base scavenging the generated HCl.
Research Findings and Optimization
- Yield Optimization: High yields (85–92%) are consistently reported when reactions are performed at low temperature and with slight excess of N-methoxy-N-methylamine.
- Purity: The product is typically isolated as a white to off-white solid, with purity >98% after standard purification.
- Scalability: The method is amenable to scale-up, provided that temperature control and efficient mixing are maintained to avoid side reactions.
Data Table: Physical and Chemical Properties
Property | Value |
---|---|
Molecular formula | C₉H₉BrFNO₂ |
Molecular weight | 262.08 g/mol |
Appearance | White to off-white solid |
Melting point | Not reported |
Solubility | Soluble in DCM, EtOAc |
LogP | 2.22 |
PSA | 29.54 |
Alternative Approaches
While the above method is standard, alternative coupling agents (e.g., EDC, DCC) can be used for amide bond formation, especially if the acyl chloride route is problematic. However, these methods are less common for Weinreb amide synthesis due to potential side reactions and lower yields.
Properties
IUPAC Name |
5-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNUZWNZNTXRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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